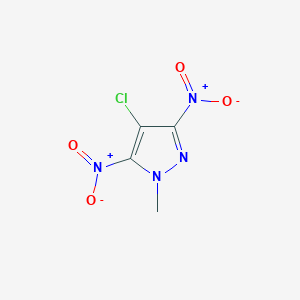![molecular formula C11H9N5O2 B6598024 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide CAS No. 332040-97-8](/img/structure/B6598024.png)
6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-oxo-N’-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide” is a chemical compound with the molecular weight of 243.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N5O2/c17-10-5-4-9 (14-15-10)11 (18)16-13-7-8-3-1-2-6-12-8/h1-7H, (H,15,17) (H,16,18)/b13-7+ . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.科学研究应用
6-oxo-Pyridinium has been studied for its potential applications in the field of science and medicine. It has been used in the development of new drugs, diagnostic tools, and materials. For example, 6-oxo-Pyridinium has been used in the development of targeted drug delivery systems and as a substrate for the synthesis of other compounds. It has also been used in the development of fluorescent probes for the detection of biological molecules. Additionally, 6-oxo-Pyridinium has been used as a catalyst in organic synthesis, as well as in the manufacture of polymers and other materials.
作用机制
The mechanism of action of 6-oxo-Pyridinium is not completely understood. It is believed that the compound acts as an electron acceptor, which allows it to interact with other molecules in the body. Additionally, 6-oxo-Pyridinium is thought to interact with enzymes in the body, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
6-oxo-Pyridinium has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 6-oxo-Pyridinium can inhibit the growth of cancer cells, as well as reduce inflammation. Additionally, 6-oxo-Pyridinium has been shown to have antioxidant and anti-aging effects, as well as to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
6-oxo-Pyridinium has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, 6-oxo-Pyridinium is relatively stable and can be stored for long periods of time. However, one of the main limitations is that the compound is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for the use of 6-oxo-Pyridinium. One potential application is the development of new drugs and materials. Additionally, 6-oxo-Pyridinium could be used as a catalyst in organic synthesis, as well as in the manufacture of polymers and other materials. Additionally, 6-oxo-Pyridinium could be used in the development of targeted drug delivery systems and as a substrate for the synthesis of other compounds. Finally, 6-oxo-Pyridinium could be used as a fluorescent probe for the detection of biological molecules.
合成方法
6-oxo-Pyridinium can be synthesized from pyridinium by a number of different methods. The most commonly used method involves the addition of an oxygen atom to the pyridinium ring structure. This is typically done using a reagent such as sodium hypochlorite or chlorine gas. Other methods of synthesis include the use of an alkylation reaction, a reaction between an alkyl halide and a pyridinium salt, or a reaction between a pyridinium salt and a Grignard reagent.
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
6-oxo-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c17-10-5-4-9(14-15-10)11(18)16-13-7-8-3-1-2-6-12-8/h1-7H,(H,15,17)(H,16,18)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFDRESQFNDHST-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332040-97-8 |
Source


|
| Record name | 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)
![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)
![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)






![10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane](/img/structure/B6598015.png)
![2-[bis(propan-2-yloxy)phosphoryl]-2-methyl-3,4-dihydro-2H-pyrrol-1-ium-1-olate](/img/structure/B6598021.png)
